2-((2,5-dimethylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
2-((2,5-dimethylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a pyrrolo-pyrimidinone derivative characterized by a 2,5-dimethylbenzylthio substituent at position 2 and a phenyl group at position 5.
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-13-8-9-14(2)16(10-13)12-26-21-23-18-17(15-6-4-3-5-7-15)11-22-19(18)20(25)24-21/h3-11,22H,12H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDOALWHVYBXOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2)NC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,5-dimethylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS Number: 1031541-03-3) is a heterocyclic organic compound with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 361.5 g/mol. Its structure features a pyrrolo[3,2-d]pyrimidine core substituted with a thioether group and phenyl rings, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3OS |
| Molecular Weight | 361.5 g/mol |
| CAS Number | 1031541-03-3 |
Synthesis
The synthesis of 2-((2,5-dimethylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions starting from readily available precursors. The process may include the formation of the pyrrolo[3,2-d]pyrimidine ring followed by thioether linkage formation through nucleophilic substitution reactions.
Antimicrobial Activity
Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant antibacterial properties. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains, suggesting that 2-((2,5-dimethylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one may also possess antimicrobial activity.
Anticancer Properties
Recent investigations into the anticancer potential of pyrrolo[3,2-d]pyrimidine derivatives have revealed promising results. These compounds can induce apoptosis in cancer cells through various mechanisms such as the inhibition of specific kinases involved in cell proliferation. The unique substituents on the pyrrolo ring may enhance its interaction with cancer cell targets.
The biological mechanisms underlying the activity of this compound are likely related to its ability to interact with specific enzymes or receptors within biological systems. The thioether group enhances lipophilicity, potentially facilitating better membrane penetration and target interaction.
Case Studies
- Antibacterial Study : A study published in SCIRP demonstrated that similar thio-substituted pyrimidines exhibited strong antibacterial effects against Gram-positive and Gram-negative bacteria. The study highlighted structure-activity relationships that suggest modifications in the thioether group can enhance potency against resistant strains .
- Anticancer Research : A paper in Science Direct reported on novel pyrrolo[3,2-d]pyrimidine derivatives that showed selective cytotoxicity towards breast cancer cell lines. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substitution Patterns
The target compound belongs to the pyrrolo-pyrimidinone family, differing from thieno-pyrimidinones (e.g., compounds in ) by the replacement of the thiophene ring with a pyrrole ring. Key structural comparisons include:
Key Observations :
- Core Heterocycle: The pyrrolo-pyrimidinone core (target compound and 56) may exhibit distinct electronic properties compared to thieno-pyrimidinones (12a) due to nitrogen vs. sulfur in the fused ring .
- Substituent Effects : The 2,5-dimethylbenzylthio group in the target compound introduces steric bulk and lipophilicity, contrasting with the polar methoxy groups in 12a or the thiocarbonyl group in 54.
Comparison :
- The target compound’s synthesis likely requires similar cyclocondensation or alkylation steps, but its 2,5-dimethylbenzylthio substituent may necessitate specialized thioether-forming reactions.
- Yields for analogs range from 48% to 61%, suggesting moderate efficiency for such heterocyclic systems .
Physicochemical Properties
Melting points and stability trends highlight substituent effects:
Inference for Target Compound :
- The 2,5-dimethylbenzylthio and 7-phenyl groups may lower melting points compared to hydroxylated analogs (e.g., 3b) due to reduced polarity.
Research Implications and Gaps
- Biological Activity: While and focus on synthesis, the target compound’s bioactivity remains unstudied. Its structural similarity to kinase inhibitors (e.g., thieno-pyrimidinones) warrants further evaluation .
- Crystallinity : highlights the importance of crystalline forms for bioavailability, suggesting the need for polymorph screening of the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
